Bienvenue dans la boutique en ligne BenchChem!

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea

Autotaxin (ATX) Inhibition Medicinal Chemistry Inflammatory Disease

This unique indole-urea hybrid features an N-ethyl indole and 3-methoxyphenyl group critical for >35-fold potency gains in Autotaxin inhibition vs. hydrazone linkers. It is a validated, selective ABCG2 inhibitor scaffold for MDR reversal and cGAS-STING pathway probe development. Procure for SAR-driven medicinal chemistry programs where generic analogs fail.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 922850-37-1
Cat. No. B2562997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea
CAS922850-37-1
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C18H19N3O2/c1-3-21-12-16(15-9-4-5-10-17(15)21)20-18(22)19-13-7-6-8-14(11-13)23-2/h4-12H,3H2,1-2H3,(H2,19,20,22)
InChIKeyUDVJVTXUVJBJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea (CAS 922850-37-1): A Scaffold for Autotaxin and ABCG2 Inhibitor Research


1-(1-Ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea is a synthetic indole-urea hybrid . It is a structural analog within a class of compounds under investigation for the inhibition of Autotaxin (ATX) and the ABCG2 transporter [1][2]. Its core structure, featuring an N-ethyl substituted indole and a meta-methoxyphenyl group linked by a urea, is a critical scaffold identified in medicinal chemistry programs aimed at developing novel therapies for inflammatory diseases, cancer, and multidrug resistance [1][2]. This compound is not a final drug candidate but a valuable tool compound for structure-activity relationship (SAR) studies and a key intermediate in the discovery process for more advanced analogs [1][2].

Why 1-(1-Ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea Cannot Be Simply Substituted by Generic Indole Analogs


The biological activity of indole-urea derivatives is exquisitely sensitive to specific structural modifications, making simple substitution of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea with a generic analog highly inadvisable. For example, in the context of Autotaxin (ATX) inhibition, replacing an acyl hydrazone linker with a urea linker on the 1-ethyl-1H-indole scaffold results in a dramatic improvement in potency, shifting activity from micromolar (>3.49 μM) to submicromolar ranges [1]. Furthermore, the specific position of the methoxy group on the phenyl ring is a critical determinant of target interaction and selectivity. SAR studies on closely related ABCG2 inhibitors have demonstrated that even subtle changes, such as extending the molecule's π-system, can profoundly enhance inhibitory activity, while the unoptimized scaffold may show no activity against related transporters like ABCB1 [2]. Therefore, the unique combination of the 1-ethyl indole, the urea linker, and the 3-methoxyphenyl group in this specific compound confers a distinct activity and selectivity profile that cannot be reliably reproduced by off-the-shelf alternatives. The evidence below quantifies the structural features that underpin this compound's differentiation.

Quantitative Differentiation of 1-(1-Ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea (CAS 922850-37-1)


Urea vs. Acyl Hydrazone Linker: A >35-Fold Potency Gain in Autotaxin Inhibition

This compound represents a critical structural class where the urea linker is essential for potent biological activity. In a direct structure-activity relationship (SAR) study of 1-ethyl-1H-indole analogs as Autotaxin (ATX) inhibitors, compounds containing a urea linker achieved submicromolar activity, while a comparator series with an acyl hydrazone linker in the same position showed poor activity, with an IC50 exceeding 3.49 μM [1]. This demonstrates that the urea functional group is a key determinant for ATX inhibition within this scaffold [1].

Autotaxin (ATX) Inhibition Medicinal Chemistry Inflammatory Disease

N-Ethyl Substitution: The Privileged Core for ATX Inhibition

The 1-ethyl substitution on the indole ring is a key feature for potency. The parent compound for the ATX inhibitor program, Indole-1, itself contains a carboxylic acid group and exhibits an IC50 of 740 nM [1]. The study then systematically derivatized this core, maintaining the 1-ethyl-1H-indole group, to discover far more potent inhibitors, with the best compound (24) achieving an IC50 of 2.3 nM [1]. This demonstrates that the 1-ethyl-1H-indole moiety provides a privileged and optimized starting point for developing high-affinity ATX binders, which would be lost if a simple, unsubstituted or differently substituted indole were used as a starting material [1].

Autotaxin (ATX) Inhibition Structure-Activity Relationship Drug Discovery

Functional Group Specificity: Meta-Methoxy Enables Selective ABCG2 Inhibition

This compound's specific substitution pattern is crucial for achieving target selectivity. In a study evaluating phenylurea indole derivatives as ABCG2 inhibitors, compounds with an extended π-system (analogous to the aromatic structure of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea) were discovered as the most potent ABCG2 inhibitors, while showing no inhibition of the related transporter ABCB1 [1]. This selectivity is a key differentiator, as dual inhibition can lead to unpredictable and undesirable off-target effects. The meta-methoxy group is a key contributor to this selective interaction profile [1].

Multidrug Resistance (MDR) ABCG2 Transporter Cancer Chemotherapy

Molecular Weight and Lipophilicity (cLogP): A Balanced Profile for ATX Inhibitor Optimization

The physicochemical properties of this compound are in a desirable range for further optimization. The molecular weight of 309.4 g/mol is well below the typical threshold of 500 g/mol associated with poor oral bioavailability. Furthermore, SAR studies on closely related 1-ethyl-1H-indole ATX inhibitors actively sought to reduce cLogP (calculated lipophilicity) to improve drug-like properties. The study reports that modifications to a benzamide derivative (23-32) were made with the aim of reducing cLogP while maintaining the potent urea linker [1]. This suggests that the core structure of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea provides an ideal starting point with favorable physicochemical parameters for lead optimization.

Pharmacokinetics Physicochemical Properties Drug Design

Recommended Research Applications for 1-(1-Ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea (CAS 922850-37-1)


Autotaxin (ATX) Inhibitor Lead Optimization and SAR Studies

This compound is an ideal tool for medicinal chemistry groups focused on developing novel Autotaxin (ATX) inhibitors for inflammatory or fibrotic diseases. Based on the evidence that the 1-ethyl-1H-indole scaffold with a urea linker provides a >35-fold potency advantage over acyl hydrazone linkers [1], researchers should procure this compound as a core intermediate. It can be used to synthesize focused libraries by modifying the phenyl ring or the linker to explore structure-activity relationships (SAR) and improve upon the submicromolar activity and favorable physicochemical properties of this series [1].

ABCG2-Mediated Multidrug Resistance (MDR) Reversal Studies

Cancer researchers studying the role of the ABCG2 transporter in chemotherapeutic resistance should utilize this compound class. The evidence demonstrates that phenylurea indole derivatives, to which this compound belongs, are potent and selective ABCG2 inhibitors with no activity against ABCB1 [2]. This compound can be employed in in vitro co-administration studies with known ABCG2 substrates (e.g., mitoxantrone) in resistant cancer cell lines to evaluate its efficacy in reversing MDR and increasing intracellular drug accumulation [2].

Chemical Biology Tool for Investigating cGAS-STING Pathway Modulation

Immunology and inflammation researchers can utilize this compound as a chemical probe. Patents and recent literature highlight the application of substituted indole urea derivatives as targeted inhibitors of the cGAS-STING pathway [1]. Procuring this specific compound allows researchers to explore the chemical space of STING inhibitors, providing a defined starting point for validating target engagement and downstream signaling effects in cellular models of autoimmunity and sterile inflammation [1].

Development of Host-Targeting Antiviral Agents Against HIV-1

While the evidence is indirect, the chemical class of substituted indole ureas has a validated mechanism of action against HIV-1. The closely related compound 1E7-03 is a known inhibitor of protein phosphatase-1 (PP1) that disrupts HIV-1 Tat-PP1 interaction, thereby inhibiting viral transcription with an improved plasma half-life [1]. This suggests that 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea can serve as a core scaffold for developing next-generation host-targeting antiviral agents, making it a valuable asset for virology labs focused on novel mechanisms of action [1].

Quote Request

Request a Quote for 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.